ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate
Description
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is a heterocyclic compound featuring a tetrazole ring conjugated to a benzamido-benzoate scaffold. Tetrazoles are nitrogen-rich aromatic systems widely employed in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.5–5.0) and hydrogen-bonding capacity . Comparisons with structural analogues are critical to understanding how variations in substituents, linkers, and heterocyclic systems influence physicochemical properties, synthetic accessibility, and biological activity.
Properties
IUPAC Name |
ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-2-25-17(24)12-6-8-14(9-7-12)19-16(23)13-4-3-5-15(10-13)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBFFBFXFLWDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide, or through the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia.
Coupling Reaction: The tetrazole derivative is then coupled with an appropriate benzamido compound under suitable conditions to form the desired product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like acetonitrile or water, and temperatures ranging from room temperature to elevated temperatures depending on the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One of the prominent applications of ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is its role as an antimicrobial agent. Research has demonstrated that derivatives of tetrazole compounds exhibit significant antibacterial properties. For instance, studies indicate that certain tetrazole derivatives show potent activity against various Gram-positive and Gram-negative bacteria. A specific study found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 50 mg/mL against E. coli .
Anticancer Properties
Tetrazole derivatives have also been investigated for their anticancer potential. Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo. For example, a study highlighted that certain tetrazole-containing compounds demonstrated significant antiproliferative activity against cancer cell lines, suggesting their potential utility in cancer therapy .
Agricultural Applications
Pesticidal Activity
The compound has been explored for its pesticidal properties. Research indicates that tetrazole derivatives can act as effective fungicides and insecticides. In a case study involving agricultural applications, specific tetrazole compounds were tested against common agricultural pests and pathogens. Results showed that these compounds significantly reduced pest populations and inhibited fungal growth .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has potential applications in the synthesis of novel polymers. The incorporation of tetrazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers containing tetrazole groups exhibit improved resistance to thermal degradation compared to their non-tetrazole counterparts .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 25 |
| Compound C | Pseudomonas aeruginosa | 40 |
Table 2: Anticancer Activity of Tetrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 15 |
| Compound E | A549 (Lung) | 10 |
| Compound F | HeLa (Cervical) | 20 |
Mechanism of Action
The mechanism of action of ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions and enhance binding affinity to biological targets . This interaction can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Varied Heterocycles and Linkers
Key analogues include derivatives with pyridazine, isoxazole, and triazole moieties (Table 1).
Table 1: Structural Analogues and Key Features
Key Observations:
Heterocycle Impact: Tetrazoles (as in the target compound) exhibit stronger acidity compared to pyridazines or isoxazoles, enhancing their ability to form ionic interactions in biological systems . Pyridazines (e.g., I-6230) and isoxazoles (e.g., I-6273) offer distinct electronic profiles, influencing solubility and metabolic stability.
Linker Effects: Benzamido linkers (target compound) introduce rigidity and hydrogen-bonding capacity, whereas phenethylamino (I-6230) or phenethylthio (I-6373) linkers increase flexibility and alter hydrophobicity. Thioether linkers (I-6373) may enhance oxidative stability compared to amines .
Positional Isomerism :
- The meta-substituted tetrazole in the target compound contrasts with the para-substituted ethyl 3-(1H-tetrazol-1-yl)benzoate . Meta substitution may reduce steric hindrance in binding pockets compared to para isomers.
Biological Activity
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a tetrazole ring which is known for its diverse pharmacological properties. The synthesis typically involves:
- Formation of the Tetrazole Ring : This can be achieved through the cyclization of appropriate precursors like nitriles or hydrazines with azide sources under acidic or basic conditions.
- Benzamide Core Formation : The benzamide structure is formed through coupling reactions with benzoyl chloride derivatives in the presence of bases such as triethylamine.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have shown activity against various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways.
Anticancer Properties
Studies have highlighted the potential of tetrazole derivatives in cancer treatment. This compound has been tested for its ability to inhibit tumor growth in vitro and in vivo. The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as an inhibitor of metalloproteinases, which are implicated in cancer metastasis and tissue remodeling.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Tetrazole Ring | Enhances antimicrobial and anticancer properties | Essential for biological activity |
| Benzamide Group | Contributes to enzyme inhibition | Modifications can improve selectivity |
| Ethyl Group | Affects solubility and bioavailability | Optimal chain length increases efficacy |
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, derivatives were tested against resistant bacterial strains showing promising results in inhibiting growth .
- Cancer Research : A research article indicated that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines .
- Enzyme Inhibition : Another study focused on the inhibition of metalloproteinases by tetrazole-containing compounds, revealing a strong correlation between structural modifications and inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
